N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-10-8-11(20-2)4-6-14(10)23(18,19)17-9-12(21-3)13-5-7-15(16)22-13/h4-8,12,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQCNZKISVRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological properties, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 357.84 g/mol. Its structure includes a sulfonamide group, a chlorothiophene moiety, and methoxyethyl side chains, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN1O4S |
| Molecular Weight | 357.84 g/mol |
| CAS Number | 2034405-55-3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can effectively combat various bacterial strains, including resistant ones.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to activate caspase pathways, leading to programmed cell death in tumor cells .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Receptor Interaction : It can interact with specific receptors in cells, altering their activity and triggering downstream effects that lead to cell death or growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to increase ROS levels, contributing to oxidative stress in cancer cells and leading to apoptosis .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics reported that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.
- Anticancer Efficacy : In a study conducted on human breast cancer cell lines (MCF-7), a structurally similar sulfonamide was found to reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and related sulfonamides from the evidence:
Key Observations:
Substituent Diversity :
- The target compound uniquely combines a chlorothiophene and a methoxyethyl group, distinguishing it from analogs with benzamido () or carbamate () linkages.
- highlights the role of the chlorothiophene sulfonyl group, which may confer distinct electronic properties compared to benzene-based sulfonamides ().
Molecular Weight and Lipophilicity: The target compound’s molecular weight (~394.89) is intermediate compared to analogs (297.75–426.87), suggesting moderate solubility and bioavailability.
Physicochemical and Crystallographic Analysis
- Crystallography Tools : SHELX and Mercury (–3) are widely used for structure determination. The target compound’s structure may require similar refinement methods, especially given its complex substituents .
- Packing Patterns : Mercury’s Materials Module () could analyze intermolecular interactions, such as hydrogen bonding between sulfonamide groups and adjacent methoxy/chlorine atoms .
Q & A
Q. What are the typical synthetic routes for preparing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide, and what key intermediates are involved?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the thiophene ring (e.g., chlorination at the 5-position using reagents like N-chlorosuccinimide in DMF at 0–5°C).
- Step 2: Nucleophilic substitution to introduce the methoxyethyl group, often requiring anhydrous conditions and catalysts like K₂CO₃ in acetone.
- Step 3: Sulfonamide coupling via reaction of the intermediate amine with 4-methoxy-2-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy groups at δ 3.3–3.5 ppm, sulfonamide protons at δ 7.5–8.0 ppm).
- Mass Spectrometry (HRMS): To confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with expected m/z).
- X-ray Crystallography: For absolute configuration determination, particularly if the compound exhibits stereochemical complexity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfonamide coupling?
- Methodological Answer:
- Solvent Choice: Use polar aprotic solvents (e.g., DCM or THF) to enhance nucleophilicity.
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis.
- Catalyst Screening: Test bases like DMAP or pyridine derivatives to improve coupling efficiency.
- Real-Time Monitoring: Employ TLC or in-situ IR to track reaction progress and terminate at optimal conversion .
Q. What experimental strategies are recommended for evaluating the compound’s biological activity against cancer targets?
- Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™) to screen against kinases like EGFR or VEGFR.
- Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic Studies:
- Apoptosis Markers: Western blotting for caspase-3/7 activation.
- Synergy Testing: Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Purity Validation: Re-analyze compound purity via HPLC (>98%) to exclude batch variability.
- Assay Standardization: Use identical cell lines (ATCC-verified) and assay protocols (e.g., serum-free vs. serum-containing media).
- Orthogonal Assays: Confirm activity with alternative methods (e.g., flow cytometry for apoptosis vs. metabolic assays) .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer:
- Steric Hindrance: Use bulkier protecting groups (e.g., tert-butoxycarbonyl) during intermediate steps.
- Functional Group Sensitivity: Replace aqueous workup with solvent extraction for moisture-sensitive intermediates.
- Process Optimization: Switch from batch to flow chemistry for exothermic steps (e.g., thiophene chlorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
